3-Chloro-6-(2-methylbenzyl)pyridazine
Overview
Description
3-Chloro-6-(2-methylbenzyl)pyridazine is an organic compound with the molecular formula C12H11ClN2 . It has a molecular weight of 218.68 .
Molecular Structure Analysis
The molecular structure of 3-Chloro-6-(2-methylbenzyl)pyridazine consists of a pyridazine ring, which is a six-membered ring with two nitrogen atoms, substituted with a chlorine atom and a 2-methylbenzyl group .Scientific Research Applications
Synthesis and Structural Analysis
Pyridazine derivatives, including compounds structurally related to 3-Chloro-6-(2-methylbenzyl)pyridazine, have been extensively studied for their biological properties, such as anti-tumor and anti-inflammatory activities. These compounds are synthesized and characterized using advanced techniques like NMR, IR, and mass spectral studies, along with single crystal X-ray diffraction, to confirm their structures. Density functional theory (DFT) calculations further support the experimental findings, providing insights into the compounds' chemical properties and stability. For instance, compounds 6-chloro-3-[(4-methylphenoxy)methyl][1,2,4] triazolo[4,3-b]pyridazine and its analogs have been synthesized, showcasing the structural diversity achievable within this chemical class (Sallam et al., 2021).
Biological and Pharmacological Investigations
Research on pyridazine derivatives reveals significant pharmaceutical importance, including antimicrobial and herbicidal activities. For example, novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives have shown promising herbicidal activities against dicotyledonous plants, indicating their potential in agricultural applications (Xu et al., 2008).
Material Science and Chemical Sensing
In material science, compounds with a pyridazine moiety have been developed for specific applications, such as fluorescent ligands for metal ions. A particular study describes the synthesis of a functional ligand with a 6-chloro-pyridazine moiety that exhibits intense fluorescence in the presence of Al(III) ions, demonstrating its utility in metal ion sensing (Ichiba et al., 2015).
Antioxidant and Antifungal Applications
Further extending the versatility of pyridazine derivatives, studies have highlighted their antioxidant and antifungal activities. The compound 6-chloro-3-[(4-methylphenoxy) methyl] [1,2,4] triazolo[4,3-b]pyridazine has been evaluated for its antioxidant properties through molecular docking studies, indicating potential health-related applications (Sallam et al., 2021). Additionally, the antifungal activity of related compounds against pathogens like Fusarium oxysporum has been investigated, providing insights into their use in combating fungal infections (Sallam et al., 2022).
properties
IUPAC Name |
3-chloro-6-[(2-methylphenyl)methyl]pyridazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2/c1-9-4-2-3-5-10(9)8-11-6-7-12(13)15-14-11/h2-7H,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHDOCNDNWKHFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2=NN=C(C=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-(2-methylbenzyl)pyridazine |
Synthesis routes and methods
Procedure details
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